Propane-1,1,1,3,3,3-d6, 2-methyl-
Description
Strategies for Site-Specific Deuteration of Branched Alkanes
Achieving site-specific deuteration in branched alkanes like isobutane (B21531) presents a significant chemical challenge due to the low reactivity of C-H bonds. Modern strategies often employ transition-metal catalysis or deconstructive approaches to selectively activate and replace specific hydrogen atoms with deuterium (B1214612). For example, methods have been developed that use a removable activating group, such as a ketone, to facilitate deuteration at specific alkyl positions. nih.gov These advanced techniques can allow for the controlled introduction of one, two, or three deuterium atoms at a target site using D₂O as the deuterium source. nih.gov The goal is to overcome the challenge of selectively targeting the unactivated C(sp³)-H bonds of the methyl groups while leaving the methine C-H bond untouched.
Classical Organic Synthesis Approaches to Deuterated Isobutanes
Traditional organic synthesis provides robust, albeit often lengthy, pathways to deuterated molecules. These methods rely on well-established reaction mechanisms to build the target molecule with isotopic labels incorporated at specific steps.
Grignard reagents offer a powerful and classic method for forming carbon-carbon bonds and for site-specific deuteration. study.com A plausible route to Propane-1,1,1,3,3,3-d6, 2-methyl- would begin with a dihalogenated derivative of isobutane, such as 1,3-dichloro-2-methylpropane. This precursor would be reacted with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (THF), to form a di-Grignard reagent. sigmaaldrich.comwikipedia.orglibretexts.org
The critical step for isotopic labeling is the quenching of this organometallic intermediate. By reacting the di-Grignard reagent with a deuterium source, typically deuterium oxide (D₂O), the carbon-magnesium bond is cleaved, and a carbon-deuterium bond is formed in its place. study.comyoutube.com This process, repeated at both ends of the molecule, would yield the desired hexadeuterated product. The reaction must be conducted under strictly anhydrous conditions until the quenching step, as Grignard reagents react readily with water, which would incorporate protium (¹H) instead of deuterium. sigmaaldrich.comlibretexts.org
Table 1: Grignard Synthesis Pathway
| Step | Reactants | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 1,3-dichloro-2-methylpropane | Mg, anhydrous ether | Bis(chloromagnesio) derivative | Formation of the reactive organometallic intermediate. |
Another classical approach involves the reduction of an appropriate substrate using a deuterated reducing agent. This pathway could start with a suitable precursor like 2-methylpropane-1,3-diol. The diol can be converted to a dihalide (e.g., dibromide or dichloride) using standard halogenating agents like PBr₃ or SOCl₂.
The key step is the reduction of the resulting dihalide. Instead of a standard hydride source, a deuteride (B1239839) reducing agent such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) is used. The deuteride ion (D⁻) acts as a nucleophile, displacing the halide ions and forming C-D bonds, thus yielding Propane-1,1,1,3,3,3-d6, 2-methyl-. The choice of reducing agent and reaction conditions is crucial to ensure efficient displacement without unwanted side reactions.
Hydrogen/Deuterium Exchange Processes on Solid Acid Catalysts
Hydrogen/Deuterium (H/D) exchange reactions, particularly those utilizing solid acid catalysts, represent a more direct method for deuteration. syxbsyjg.comnih.gov These processes involve exposing the parent alkane to a source of deuterium in the presence of a catalyst that can facilitate the breaking of C-H bonds.
Research on the H/D exchange of isobutane has been conducted using zeolite catalysts, such as In-modified BEA zeolites. acs.org In these systems, the exchange has been shown to occur selectively between the methyl groups of isobutane and the Brønsted acid sites of the catalyst. acs.org The reaction proceeds through a mechanism believed to involve isobutene as a key intermediate, with the catalyst facilitating the dehydrogenation of isobutane to isobutene, followed by deuteration. acs.org The rate of H/D exchange is often significantly higher than competing reactions like cracking or dehydrogenation. scispace.com This catalytic approach can be advantageous due to its potential for high selectivity and fewer reaction steps compared to classical synthesis.
Analytical Verification of Isotopic Purity and Positional Isomerism
After synthesis, it is imperative to confirm the compound's identity, the degree of deuteration, and the specific location of the deuterium atoms. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this comprehensive analysis. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic purity. researchgate.netnih.gov By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the incorporation of six deuterium atoms can be confirmed by the corresponding increase in molecular weight. The relative abundances of the different isotopologue ions (molecules with varying numbers of deuterium atoms) in the mass spectrum allow for the calculation of the isotopic enrichment percentage. rsc.orgnih.gov Chemical ionization mass spectrometry (CI-MS) is another technique where isobutane itself can be used as a reagent gas, although this is more relevant for analyzing other compounds rather than the deuterated isobutane itself. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for verifying the precise position of the deuterium labels.
¹H NMR: In the proton NMR spectrum of Propane-1,1,1,3,3,3-d6, 2-methyl-, the signal corresponding to the protons of the two methyl groups would be significantly diminished or absent, while the signal for the single proton on the central carbon (the methine proton) would remain.
²H NMR: Deuterium NMR spectroscopy directly detects the deuterium nuclei. wikipedia.org A successful synthesis would show a strong peak in the ²H NMR spectrum corresponding to the chemical environment of the methyl groups, providing direct evidence of deuteration at these sites. wikipedia.org
Quantitative NMR: For precise determination of isotopic abundance, quantitative NMR (qNMR) methods that combine both ¹H and ²H NMR can be employed. wiley.comnih.gov These techniques can sometimes provide even more accurate results than mass spectrometry for quantifying the level of deuteration. wiley.comnih.gov
Table 2: Analytical Verification Techniques
| Technique | Purpose | Information Provided |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity | Confirms molecular weight increase; allows calculation of isotopic enrichment from isotopologue distribution. rsc.orgresearchgate.netnih.gov |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Positional Verification | Disappearance of signals for protons that have been replaced by deuterium. |
Structure
3D Structure
Properties
CAS No. |
74440-45-2 |
|---|---|
Molecular Formula |
C4H10 |
Molecular Weight |
64.16 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-methylpropane |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3 |
InChI Key |
NNPPMTNAJDCUHE-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of Deuterated 2 Methylpropane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Studies
NMR spectroscopy is a cornerstone technique for molecular structure determination. The substitution of hydrogen with deuterium atoms in 2-methylpropane brings about distinct and informative changes in the NMR spectra.
Deuterium NMR (²H NMR) for Positional Isomer Analysis
Deuterium NMR (²H NMR) is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org For Propane-1,1,1,3,3,3-d6, 2-methyl-, the six deuterium atoms are chemically equivalent, residing on the two methyl groups attached to the tertiary carbon. Consequently, the ²H NMR spectrum is expected to show a single resonance peak, confirming the specific positions of deuteration. The chemical shift of this peak would be similar to that of the corresponding protons in the non-deuterated molecule, although the resolution is typically lower in ²H NMR. magritek.com This technique is invaluable for verifying the success and specificity of the deuteration process, as a strong signal in the ²H NMR spectrum corresponds to the successful incorporation of deuterium at the intended positions. wikipedia.orgmagritek.com The natural abundance of deuterium is very low (about 0.016%), so samples must be isotopically enriched to obtain a usable signal. wikipedia.org
Proton NMR (¹H NMR) Signal Simplification and Coupling Constant Elucidation
In the ¹H NMR spectrum of non-deuterated 2-methylpropane, the nine protons of the methyl groups and the single methine proton exhibit spin-spin coupling, leading to a complex splitting pattern. docbrown.info The signal for the methyl protons appears as a doublet, and the methine proton signal is a multiplet.
The introduction of deuterium at the 1,1,1,3,3,3-positions dramatically simplifies the ¹H NMR spectrum. The signal corresponding to the methyl protons disappears from the ¹H spectrum and is replaced by a signal in the ²H spectrum. magritek.com The remaining proton signal is that of the single methine proton at the 2-position. Since the adjacent carbons are now bonded to deuterium instead of hydrogen, the complex splitting pattern of the methine proton collapses into a much simpler one. Deuterium has a spin I=1, which leads to coupling with the proton, but the coupling constant (J-coupling) between proton and deuterium (¹H-²H) is significantly smaller than the corresponding proton-proton (¹H-¹H) coupling. This results in a simplified multiplet for the methine proton, often appearing as a triplet of triplets or a more complex but resolved pattern, from which the smaller ¹H-²H coupling constants can be elucidated. This simplification allows for a more straightforward analysis of the electronic environment of the remaining proton.
Carbon-13 NMR (¹³C NMR) in Conjunction with Deuteration
In the ¹³C NMR spectrum of 2-methylpropane, two distinct signals are observed due to the symmetry of the molecule: one for the three equivalent methyl carbons and one for the tertiary methine carbon. docbrown.info The deuteration at the methyl positions in Propane-1,1,1,3,3,3-d6, 2-methyl- introduces several notable effects in the ¹³C NMR spectrum.
The signal for the deuterated methyl carbons will be split into a multiplet due to coupling with the attached deuterium atoms (¹³C-²H coupling). The multiplicity of this signal follows the 2nI+1 rule, where n is the number of deuterium atoms (3) and I is the spin of deuterium (1), resulting in a septet. Furthermore, the chemical shift of these carbons will experience an isotopic shift, typically a slight upfield shift compared to the non-deuterated analogue. The signal for the methine carbon will also be affected, albeit to a lesser extent, showing a small isotopic shift due to the proximity of the deuterium atoms. The most common solvent for ¹³C NMR is a deuterated solvent, like CDCl₃, to avoid a strong solvent signal. docbrown.info
Utilization as a Deuterated Solvent in NMR Experiments
Deuterated solvents are fundamental in NMR spectroscopy to avoid overwhelming solvent signals in ¹H NMR spectra. alfa-chemistry.comlabinsights.nl While common deuterated solvents like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d6 (DMSO-d₆) are widely used, deuterated hydrocarbons can serve as non-polar aprotic solvents for specific applications. alfa-chemistry.comirisotope.com Propane-1,1,1,3,3,3-d6, 2-methyl-, being a non-polar molecule, could potentially be used as a deuterated solvent for NMR studies of non-polar analytes, particularly at low temperatures, given its low boiling point. The use of a deuterated version of a hydrocarbon that is structurally similar to the analyte can be advantageous in studies of intermolecular interactions and reaction mechanisms in non-polar environments.
Mass Spectrometry (MS) Applications for Deuterated Hydrocarbons
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive for determining the isotopic composition of molecules.
Isotopic Abundance Determination via Mass Shift Analysis
The mass spectrum of non-deuterated 2-methylpropane shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. docbrown.info For Propane-1,1,1,3,3,3-d6, 2-methyl-, the molecular weight is increased by six mass units due to the replacement of six hydrogen atoms (atomic mass ~1) with six deuterium atoms (atomic mass ~2). This results in a clear and significant shift of the molecular ion peak to a higher m/z value.
By analyzing the relative intensities of the molecular ion peaks of the deuterated and any residual non-deuterated or partially deuterated species, the isotopic abundance can be precisely determined. The presence of peaks corresponding to molecules with fewer than six deuterium atoms (e.g., d5, d4) can provide information about the efficiency and completeness of the deuteration reaction. This mass shift analysis is a direct and quantitative method for assessing the level of isotopic enrichment in the synthesized compound.
| Spectroscopic Technique | Application for Propane-1,1,1,3,3,3-d6, 2-methyl- | Key Findings |
| ²H NMR | Positional Isomer Analysis | A single resonance confirms the specific deuteration at the methyl groups. |
| ¹H NMR | Signal Simplification and Coupling Constant Elucidation | The complex methine proton signal collapses, allowing for easier analysis. |
| ¹³C NMR | Isotopic Shift and Coupling Analysis | Splitting of the methyl carbon signal into a septet and isotopic shifts are observed. |
| Mass Spectrometry | Isotopic Abundance Determination | A six-unit mass shift in the molecular ion peak allows for quantification of deuteration. |
Vibrational Spectroscopy (Infrared and Raman) for Isotope Effect Manifestations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium results in significant and predictable changes in the vibrational spectra, a phenomenon known as the kinetic isotope effect. ajchem-a.com
The frequency of a molecular vibration is primarily dependent on the bond strength and the masses of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. libretexts.org Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond.
This mass difference leads to a significant downward shift (redshift) in the vibrational frequency of C-D bonds compared to C-H bonds. The theoretical shift for a C-D stretch relative to a C-H stretch is approximately a factor of 1/√2, or about 1.41. libretexts.org
In the infrared spectrum of 2-methylpropane, the C-H stretching vibrations typically appear in the range of 2845-2975 cm⁻¹. docbrown.info For Propane-1,1,1,3,3,3-d6, 2-methyl-, the C-D stretching vibrations are therefore expected to appear at a considerably lower frequency, calculated to be in the region of approximately 2017-2103 cm⁻¹. Similarly, C-H bending and rocking vibrations, which occur at lower frequencies in the non-deuterated molecule (e.g., 1365-1470 cm⁻¹), will also shift to lower wavenumbers upon deuteration. docbrown.infoajchem-a.com These distinct shifts provide a clear spectroscopic signature for the presence and location of deuterium atoms within the molecule.
Interactive Table: Comparison of Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Approximate Shift Factor |
| Stretching | 2845 - 2975 cm⁻¹ docbrown.info | ~2017 - 2103 cm⁻¹ | ~1.41 libretexts.org |
| Bending | 1365 - 1470 cm⁻¹ docbrown.info | Lower than C-H Bending | Mass-dependent |
A molecular force field is a mathematical function that describes the potential energy of a molecule as a function of its atomic coordinates. acs.org In the harmonic approximation, this potential energy surface is described by a set of force constants that represent the stiffness of bonds and the resistance to bending and torsional motions. These force constants are determined by the electronic structure of the molecule and are therefore independent of the atomic masses. uni-muenchen.de
This principle means that the same harmonic force field can be used to model both 2-methylpropane and its deuterated isotopologue, Propane-1,1,1,3,3,3-d6, 2-methyl-. By solving the vibrational secular equation using the same force constants but with the different atomic masses for H and D, a full set of vibrational frequencies can be calculated for each isotopologue. uni-muenchen.de These calculations, often performed using quantum chemical methods like MP2, are crucial for accurately assigning the observed bands in IR and Raman spectra. acs.org
The force field calculations also allow for the determination of other important molecular properties, such as the mean amplitudes of vibration. These amplitudes represent the root-mean-square displacement of atoms from their equilibrium positions at a given temperature. Because they are dependent on both the force constants and the atomic masses, the mean amplitudes of vibration will be different for the C-H and C-D bonds, with the heavier deuterium atoms generally exhibiting smaller vibrational amplitudes. libretexts.org
Kinetic and Mechanistic Investigations Utilizing Deuterium Isotope Effects
Primary and Secondary Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org This effect is particularly pronounced when hydrogen is substituted with deuterium (B1214612) due to the significant mass difference. libretexts.org The study of KIEs provides profound insights into reaction mechanisms.
Primary KIEs are observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but still influences the reaction rate. These effects are powerful tools for distinguishing between proposed reaction pathways, such as the S_N1 and S_N2 mechanisms in nucleophilic substitution reactions. wikipedia.org
Determination of Site-Specific Rate Constants for Hydrogen/Deuterium Abstraction
The use of selectively deuterated compounds like Propane-1,1,1,3,3,3-d6, 2-methyl- is crucial for determining site-specific rate constants for hydrogen and deuterium abstraction. In studies of alkane oxidation, for instance, researchers can differentiate between the abstraction of primary, secondary, and tertiary hydrogens.
In a study on the reaction of hydroxyl radicals with propane (B168953) and its deuterated analogues, including propane-1,1,1,3,3,3-d6, site-specific rate constants for both hydrogen (H) and deuterium (D) abstraction were determined. researchgate.netnih.gov These experiments, conducted over a wide temperature range, allowed for the development of Arrhenius expressions for specific abstraction sites. researchgate.net This level of detail is essential for building accurate combustion models.
Elucidation of Rate-Limiting Steps in Complex Reaction Pathways
Kinetic isotope effects are instrumental in identifying the rate-limiting step of a multi-step reaction. A significant KIE suggests that C-H (or C-D) bond cleavage is involved in the slowest step of the reaction. For example, in the oxidative dehydrogenation of propane on vanadium oxide catalysts, normal KIEs were observed, indicating that C-H bond breaking is a kinetically relevant step. psu.edu By using selectively deuterated propane, researchers can pinpoint which specific C-H bond is broken in the rate-determining step. psu.edu
Analysis of Quantum Mechanical Tunneling Effects in Reactions
Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. libretexts.orgwikipedia.org This effect is more prominent for lighter particles like hydrogen and can lead to unusually large kinetic isotope effects. wikipedia.org
The study of reactions involving Propane-1,1,1,3,3,3-d6, 2-methyl- can help in identifying and quantifying the contribution of tunneling. If the observed KIE is significantly larger than the semi-classical limit (typically around 7-8 for C-H/C-D bonds), it is a strong indication of tunneling. libretexts.org This phenomenon is particularly important in low-temperature reactions and enzymatic systems.
Radical Reaction Dynamics and Hydrogen/Deuterium Abstraction Studies
The reactions of alkanes with radical species are fundamental to combustion and atmospheric chemistry. Propane-1,1,1,3,3,3-d6, 2-methyl- is an ideal substrate for studying the dynamics of these radical reactions.
Reactions with Hydroxyl Radicals (OH) and Kinetic Data Analysis
The hydroxyl radical (OH) is a key oxidant in the Earth's atmosphere and in combustion processes. The reaction of OH with alkanes proceeds via hydrogen abstraction to form water and an alkyl radical. nist.govnist.gov
Studies on the reaction of OH with propane and its deuterated isotopologues have provided detailed kinetic data. For instance, the rate constant for the reaction of OH with propane has been measured at various temperatures. rsc.org By comparing the reaction rates of normal propane with those of deuterated propanes like propane-1,1,1,3,3,3-d6, researchers can determine the KIE and gain insights into the transition state of the reaction. researchgate.netnih.gov
A comprehensive study determined site-specific rate constants for H- and D-abstraction from propane by OH radicals over a broad temperature range (840-1470 K). researchgate.netnih.gov The data from this and other studies are used to develop and refine kinetic models for combustion. researchgate.net
Table 1: Site-Specific Rate Constants for H- and D-Abstraction by OH Radicals researchgate.net
| Reaction Site | Modified Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |
| P₁,H | 1.90 × 10⁻¹⁸ T².⁰⁰ exp(-340.87 K/T) | 210-1294 |
| P₁,D | 2.72 × 10⁻¹⁷ T¹.⁶⁰ exp(-895.57 K/T) | 295-1317 |
| S₀₀,H | 4.40 × 10⁻¹⁸ T¹.⁹³ exp(121.50 K/T) | 210-1294 |
| S₀₀,D | 1.45 × 10⁻²⁰ T².⁶⁹ exp(282.36 K/T) | 295-1341 |
Chlorine Atom Reactions and Scattering Distributions
The reaction of chlorine atoms with alkanes is another important process in atmospheric chemistry. These reactions are often studied using crossed molecular beam techniques, which provide information about the angular and velocity distributions of the reaction products (scattering distributions).
While specific data for the reaction of chlorine with Propane-1,1,1,3,3,3-d6, 2-methyl- was not found in the provided search results, studies with similar small alkanes reveal important dynamics. The scattering distributions provide insights into the reaction mechanism, such as whether the reaction proceeds through a direct stripping mechanism or via the formation of a short-lived intermediate complex. The use of deuterated compounds in such studies would allow for a more detailed understanding of the role of different C-H (or C-D) bonds in the reaction dynamics.
Catalytic Hydrogenation and Dehydrogenation Mechanistic Elucidation
In a different context, the selective production of hydrogen isotope compounds (like H₂, HD, and D₂) has been demonstrated through the catalytic dehydrogenation of formic acid in the presence of D₂O, using a PdAg nanocatalyst. rsc.org This work highlights how catalytic systems can facilitate H/D exchange and produce specific isotopologues, a process where understanding the underlying mechanism is critical. rsc.org
Alkane Activation Mechanisms Mediated by Transition Metal Complexes
The activation of strong C-H bonds in alkanes by transition metal complexes is a central area of chemical research. Propane-1,1,1,3,3,3-d6, 2-methyl- is an ideal substrate for probing these mechanisms. The use of deuterated substrates helps to determine whether C-H bond cleavage is part of the rate-limiting step of a reaction.
Studies have shown that various metal complexes can activate the C-H bonds of 2-methylpropane. For instance, the reaction of [Ru(bipy)₂(CO)]²⁺ with 2-methylpropane leads to C-H activation, resulting in dehydrogenation. researchgate.netresearchgate.net The analysis of this reaction in the gas phase concluded it follows a concerted elimination pathway. researchgate.net
Other research has explored C-H activation by different metal systems. Density functional theory calculations have been used to examine the oxidation of isobutane (B21531) by antimony(V) fluoride (B91410) (SbF₅), contrasting it with methane (B114726) activation. beilstein-journals.org For isobutane, the mechanism strongly favors hydride transfer to form the tert-butyl carbocation, whereas methane proceeds via a C-H activation/σ-bond metathesis pathway. beilstein-journals.org Furthermore, cooperative C-H bond activation has been demonstrated with a d⁶ iron-aluminum complex, where both metal centers participate in the reaction. wikipedia.org The use of isotopic labeling in such systems is crucial for distinguishing between proposed mechanistic pathways, such as concerted versus stepwise processes or identifying the nature of the bond-breaking and bond-forming steps. wikipedia.orgchem-station.com
Ion-Molecule Reactions in the Gas Phase and Product Distribution Analysis
Gas-phase ion-molecule reactions, often studied using mass spectrometry techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide a window into intrinsic chemical reactivity without solvent interference. When Propane-1,1,1,3,3,3-d6, 2-methyl- is ionized and allowed to react or fragment in the gas phase, the resulting product distribution gives fundamental mechanistic information.
The NIST Chemistry WebBook provides key data on the appearance energies for various fragment ions from the ionization of Propane-1,1,1,3,3,3-d6, 2-methyl-. nih.gov This data is crucial for understanding the energetics of different bond cleavage events. For example, the loss of a methyl radical (CH₃) versus a deuterated methyl radical (CD₃) can be distinguished, and the energy required for each process can be compared.
The table below, derived from NIST data, shows the appearance energy for several fragment ions resulting from the unimolecular decomposition of the 2-methylpropane-d6 radical cation. nih.gov These values help in understanding the secondary hydrogen isotope effects in the fragmentation process.
| Ion | Appearance Energy (eV) | Neutral Product(s) Lost | Reference |
|---|---|---|---|
| C₃HD₅⁺ | 10.89 ± 0.02 | CH₃D | nih.gov |
| C₃HD₆⁺ | 11.16 ± 0.02 | CH₃ | nih.gov |
| C₃H₃D₃⁺ | 10.97 ± 0.02 | CD₃H | nih.gov |
| C₃H₄D₂⁺ | 10.97 ± 0.02 | CD₄ | nih.gov |
| C₃H₄D₃⁺ | 11.16 ± 0.02 | CD₃ | nih.gov |
The analysis of these fragmentation pathways, such as the competition between losing CH₃ and CD₃, provides direct insight into the kinetic isotope effects governing the ion's decomposition. nih.gov
Investigation of Solvent Effects on Reaction Kinetics and Pathways
Solvent can dramatically influence reaction rates and mechanisms by differentially stabilizing reactants, transition states, and products. While 2-methylpropane itself is largely unreactive in solution, its derivatives, such as tert-butyl chloride, are classic substrates for studying solvent effects, particularly in solvolysis reactions. Using deuterated analogues in these studies allows for a deeper mechanistic understanding.
The kinetic isotope effect can change with the solvent, providing clues about the degree of nucleophilic participation from the solvent in the transition state. researchgate.net For solvolysis reactions that proceed via an Sₙ1 mechanism, a carbocation intermediate is formed in the rate-determining step. The transition state leading to this intermediate has significant charge separation and is highly stabilized by polar, protic solvents. researchgate.netcdnsciencepub.com
Studies on the solvolysis of tert-butyl derivatives have measured secondary deuterium isotope effects to probe the transition state structure. For example, replacing the hydrogens on the methyl groups with deuterium (as in the parent compound of this article) creates β-secondary KIEs. These effects are typically normal (kH/kD > 1) for Sₙ1 reactions, reflecting a change from sp³ to sp² hybridization at the central carbon and hyperconjugation in the transition state.
The table below presents representative secondary α-deuterium kinetic isotope effects for the solvolysis of a tert-butyl derivative's analogue in various solvents, illustrating how the KIE can vary with the solvent environment. A higher kH/kD value is indicative of a more "limiting" or pure Sₙ1 character with less nucleophilic solvent participation. researchgate.net
| Substrate Analogue | Solvent | kH/kD (per D) | Reference |
|---|---|---|---|
| p-Methylbenzyl Chloride | 80% Ethanol-Water | 1.04–1.08 | researchgate.net |
| p-Methylbenzyl Chloride | 80% Trifluoroethanol-Water | 1.14 | researchgate.net |
| 2,4,6-Trimethylbenzyl Chloride | 80% Ethanol-Water | 1.09 | researchgate.net |
| 2,4,6-Trimethylbenzyl Chloride | 80% Trifluoroethanol-Water | 1.16 | researchgate.net |
| 2,4,6-Tri-t-butylbenzyl Chloride | 80% Ethanol-Water | 1.15–1.16 | researchgate.net |
Additionally, comparing reaction rates in a protic solvent (like H₂O) versus its deuterated counterpart (D₂O) gives the kinetic solvent isotope effect (KSIE). These studies help dissect the role of the solvent as a nucleophile versus its role in general acid/base catalysis during the reaction. cdnsciencepub.com
Applications in Advanced Analytical Methodologies
Utilization as Internal Standards in Quantitative Analytical Techniques
Propane-1,1,1,3,3,3-d6, 2-methyl- is frequently employed as an internal standard in quantitative analytical techniques to enhance the accuracy and reliability of measurements. researchgate.netscielo.org.mx An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of the analyte of interest. The use of a stable isotope-labeled internal standard (SIL-IS), such as this deuterated isobutane (B21531), is particularly advantageous. nih.gov
Enhancing Accuracy in Mass Spectrometry-Based Quantification
In mass spectrometry (MS), the use of deuterated internal standards like Propane-1,1,1,3,3,3-d6, 2-methyl- is a well-established practice for improving the precision of quantitative analyses. researchgate.netscielo.org.mx These standards are particularly crucial for correcting variations that can occur during sample preparation and analysis, such as extraction losses and fluctuations in instrument response. scielo.org.mx
The key principle behind using a deuterated internal standard is that it behaves chemically and physically very similarly to its non-deuterated counterpart, the analyte. nih.gov This similarity ensures that any losses or variations experienced by the analyte during the analytical process are mirrored by the internal standard. scielo.org.mx Because the internal standard is added at a known concentration, any changes in its signal can be used to normalize the signal of the analyte, thereby providing a more accurate quantification.
Stable isotope-labeled internal standards are considered superior to other types of internal standards because they co-elute with the analyte in chromatographic separations, minimizing the impact of matrix effects. nih.gov Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can be a significant source of error in MS-based quantification. scielo.org.mx The use of a deuterated standard helps to compensate for these effects, leading to more reliable and reproducible results. scielo.org.mxnih.gov
Table 1: Comparison of Internal Standard Types in Mass Spectrometry
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., Propane-1,1,1,3,3,3-d6, 2-methyl-) | Co-elutes with analyte, compensates for matrix effects and extraction losses. scielo.org.mxnih.gov | Potential for isotopic exchange, may require specific synthesis. nih.gov |
| Homologous Series | Readily available, similar chemical properties. | May not co-elute perfectly, different fragmentation patterns. |
| Unrelated Compound | Can be chosen to not interfere with analyte signal. | Does not compensate for matrix effects or extraction losses as effectively. |
Applications in Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the purity of a substance. fujifilm.com The accuracy of qNMR relies heavily on the use of a suitable internal standard with a known, high purity. nih.gov While Propane-1,1,1,3,3,3-d6, 2-methyl- itself is not a primary qNMR standard, the principles of using deuterated compounds are central to the technique.
In ¹H qNMR, a known amount of an internal standard is mixed with the sample, and the purity of the analyte is calculated by comparing the integral of a specific signal from the analyte to that of a signal from the internal standard. fujifilm.com The ideal internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals. fujifilm.com
Deuterated solvents are essential for qNMR as they dissolve the sample without producing interfering signals in the ¹H NMR spectrum. fujifilm.com Furthermore, novel qNMR methods are being developed that utilize the deuterium (B1214612) signal of the solvent itself as an internal standard, which can simplify the process and allow for the quantification of multiple nuclei. spectralservice.de The purity of these deuterated solvents is critical for accurate quantification. spectralservice.de
The principles of qNMR highlight the importance of well-characterized, high-purity compounds for use as standards. While specific certified reference materials are typically used for qNMR, the underlying concept of comparing an unknown to a known standard is the same as in MS. sigmaaldrich.com
Table 2: Key Requirements for a qNMR Internal Standard
| Requirement | Description |
| High Purity | The purity of the standard must be accurately known and traceable. fujifilm.comfujifilm.com |
| Chemical Stability | The standard should not react with the analyte or the solvent. cdnisotopes.com |
| Simple NMR Spectrum | Preferably a single, sharp peak that does not overlap with analyte signals. fujifilm.com |
| Good Solubility | Must be soluble in the same deuterated solvent as the analyte. nih.gov |
| Appropriate Chemical Shift | The signal should appear in a clear region of the spectrum. nih.gov |
Tracing Reaction Paths and Molecular Dynamics in Chemical Systems
The isotopic labeling of Propane-1,1,1,3,3,3-d6, 2-methyl- makes it an invaluable tracer for elucidating reaction mechanisms and studying molecular dynamics. ontosight.ai By substituting hydrogen with deuterium, scientists can follow the path of the molecule through a chemical reaction. researchgate.netresearchgate.net
One notable application is in the study of alkylation reactions, which are crucial in the production of high-octane gasoline. researchgate.net For instance, the reaction of deuterated isobutane with butene has been investigated to understand the intricate pathways of this process. researchgate.netresearchgate.net By analyzing the distribution of deuterium in the products, researchers can deduce the mechanisms of key steps, such as self-alkylation and the formation of various isomers. researchgate.net
These studies have revealed that the reaction mechanism in ionic liquid catalysis is similar to that of traditional sulfuric acid catalysis. researchgate.net The use of deuterated tracers has provided evidence for the formation of specific intermediates and has helped to clarify the roles of different reaction pathways. researchgate.netresearchgate.net
Table 3: Research Findings from Tracer Studies with Deuterated Isobutane
| Reaction Studied | Key Findings | Reference |
| Alkylation of 2-butene (B3427860) with deuterated isobutane | Trimethylpentane fractions primarily result from self-alkylation of isobutane and other pathways. | researchgate.net |
| Alkylation of isobutane with propene | A detailed 17-reaction mechanism was proposed based on the distribution of products. | researchgate.net |
| Ionic liquid catalyzed alkylation | The induction period is shorter than with sulfuric acid due to higher isobutane solubility. | researchgate.net |
Facilitating Structural Elucidation in Complex Organic Mixtures
The analysis of complex organic mixtures often presents a significant challenge due to the large number of components and their overlapping signals in analytical instruments. Deuterated compounds like Propane-1,1,1,3,3,3-d6, 2-methyl- can be used to simplify the analysis and aid in the structural elucidation of the components. cdnisotopes.com
In techniques like NMR and mass spectrometry, the presence of deuterium atoms in a molecule results in a distinct isotopic signature. researchgate.net This allows for the differentiation of the deuterated compound from the other components in the mixture. While not a direct tool for elucidating the structure of other unknown compounds, its known structure and spectral properties can help to deconvolve complex spectra.
By adding a known deuterated compound to a complex mixture, it can serve as a reference point in the chromatogram or spectrum. This can aid in the identification of other compounds by providing a clear, unambiguous signal. Furthermore, in studies where the deuterated compound is a reactant, its known structure helps in identifying the structures of the reaction products by tracing the deuterium labels. researchgate.netresearchgate.net
Computational and Theoretical Studies on Deuterated 2 Methylpropane
Quantum Mechanical Calculations of Isotope Effects and Transition States
Quantum mechanical (QM) calculations are fundamental to understanding how isotopic substitution affects molecular behavior, particularly reaction kinetics and transition states. The primary and secondary kinetic isotope effects (KIEs) are key concepts elucidated by these calculations. The substitution of hydrogen with deuterium (B1214612) increases the mass of the atom, which, from a quantum perspective, lowers the zero-point energy (ZPE) of the C-D bond compared to the C-H bond.
A chemical reaction involving the cleavage of this bond will consequently have a higher activation energy for the deuterated species, as more energy is required to reach the transition state from the lower ZPE of the C-D bond. This typically results in a slower reaction rate for the deuterated compound, a phenomenon known as a primary KIE.
Ab initio multicomponent molecular orbital methods, which treat both electronic and nuclear wave functions simultaneously, can directly calculate the geometrical changes induced by H/D isotope effects. nih.govresearchgate.net These calculations show that deuterium substitution can lead to subtle changes in bond lengths and angles, which in turn influence the molecule's reactivity and spectroscopic properties. researchgate.net
The Teller-Redlich product rule is a classic theoretical tool used to check vibrational assignments in isotopically substituted molecules. cdnsciencepub.com For isobutane (B21531) and its deuterated isotopologues, the theoretical product rule ratios can be calculated based on molecular symmetry (C₃ᵥ for isobutane). For the A₁ species in isobutane-d₁, the theoretical ratio is 1.403, and for the E species, it is 1.382. cdnsciencepub.com Comparing these theoretical values with ratios derived from experimentally observed vibrational frequencies provides a robust check on the assignment of vibrational modes. cdnsciencepub.com
Molecular Dynamics Simulations for Understanding Deuterium Influence
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net For Propane-1,1,1,3,3,3-d6, 2-methyl-, MD simulations can illuminate how deuterium substitution influences physical properties like diffusion, local structure, and interactions within a condensed phase.
MD simulations of liquid n-butane and isobutane have been performed using various force fields, such as the Lennard-Jones potential, to calculate properties like kinetic energy, potential energy, and self-diffusion coefficients. researchgate.net These simulations show that in both liquid and gas phases, the diffusion coefficient is a key property that distinguishes isomers. researchgate.net When applied to deuterated species, MD simulations must use modified parameters to account for the increased mass of deuterium. This mass change directly affects the molecule's velocity and momentum, influencing its translational, rotational, and vibrational motions, and consequently, its diffusion rate.
A notable application of theoretical simulation is in rationalizing complex spectroscopic results. In studies of hyperpolarized propane-d6, theoretical simulations of NMR spectra were crucial. acs.org To explain the significant difference in signal enhancements between normal propane (B168953) and propane-d6, simulations had to account for the altered spin-spin coupling network. The vicinal couplings in propane-d6 were given as ³J(HH) = 7.4 Hz, ³J(HD) = 1.12 Hz, and ³J(DD) = 0.17 Hz, with a geminal H-D coupling of ²J(HD) = 2 Hz. acs.org These simulations demonstrated that at the experimental magnetic field, the proton spins in propane are strongly coupled, whereas in propane-d6, the two remaining protons on the central carbon atom form a much simpler, weakly coupled spin system, leading to vastly different hyperpolarization behavior. acs.org
Furthermore, MD simulations can be used to study the dissolution and diffusion of small hydrocarbons in other materials, such as polymer membranes. mdpi.com By simulating the movement of deuterated 2-methylpropane through a material, researchers can predict its solubility and diffusion coefficients, which are critical parameters for designing separation processes. The simulations can reveal how the subtle changes in intermolecular forces and molecular dynamics caused by deuteration affect these transport properties.
| Property | Value / Observation | Molecule | Method | Reference |
| Self-Diffusion Coefficient | Vapor phase > Liquid phase | Isobutane | Molecular Dynamics | researchgate.net |
| Vicinal H-H Coupling | ³J(HH) = 7.4 Hz | Propane-d6 | NMR Simulation | acs.org |
| Vicinal H-D Coupling | ³J(HD) = 1.12 Hz | Propane-d6 | NMR Simulation | acs.org |
| Vicinal D-D Coupling | ³J(DD) = 0.17 Hz | Propane-d6 | NMR Simulation | acs.org |
| Geminal H-D Coupling | ²J(HD) = 2 Hz | Propane-d6 | NMR Simulation | acs.org |
Theoretical Modeling of Reaction Mechanisms and Energy Landscapes
Theoretical modeling is essential for elucidating the complex reaction mechanisms and corresponding energy landscapes of hydrocarbons. For 2-methylpropane and its deuterated form, this involves studying reactions like isomerization, cracking, and dehydrogenation, often within a catalytic environment. frontiersin.orgfrontiersin.org
Density Functional Theory (DFT) is a primary tool for these investigations. Researchers use DFT to calculate the energies of reactants, products, intermediates, and transition states, thereby constructing a detailed energy profile for a proposed reaction pathway. frontiersin.orgfrontiersin.org For the isomerization of n-butane to isobutane over zeolite catalysts, theoretical studies have compared monomolecular and bimolecular mechanisms. frontiersin.org The monomolecular pathway, involving the formation of a 2-butyl cation intermediate that rearranges via a cyclopropyl (B3062369) transition state, was found to have a lower Gibbs free energy barrier (155 kJ/mol at 400°C) than the bimolecular mechanism (190 kJ/mol). frontiersin.org
For the conversion of isobutane itself, a key industrial process is dehydrogenation to isobutylene. rsc.orgsemanticscholar.org Theoretical models have investigated this reaction over various catalysts, such as Ga₂O₃/ZnO. rsc.org These studies propose that Lewis acid sites on the catalyst promote the heterolytic cleavage of a C-H bond. rsc.org In the case of Propane-1,1,1,3,3,3-d6, 2-methyl-, the primary C-D bonds of the methyl groups are stronger and have a lower ZPE than the tertiary C-H bond at the second carbon. Therefore, theoretical models would predict a significant kinetic isotope effect if the reaction mechanism involved the cleavage of a methyl C-H bond, but a much smaller secondary KIE if the reaction proceeded via cleavage of the tertiary C-H bond.
The energy landscape for these reactions includes various intermediates and competing pathways. For instance, in addition to isomerization, hydrogen transfer reactions that convert olefins back into alkanes are also modeled. frontiersin.org The conversion of isobutene to isobutane was found to have a free energy barrier of 203 kJ/mol. frontiersin.org Furthermore, side reactions like thermal cracking can be modeled, with calculations for isobutane cracking yielding an activation energy of around 120 kJ/mol. semanticscholar.org When modeling these reactions for the deuterated species, the primary impact would be on the activation energies of steps involving C-D bond breaking or formation, which would alter the relative rates of competing pathways and potentially influence product selectivity.
| Reaction / Process | Calculated Energy Barrier | Conditions | Method | Reference |
| n-Butene to Isobutene Isomerization (Monomolecular) | 155 kJ/mol | 400 °C, H-SSZ-13 Zeolite | DFT | frontiersin.org |
| n-Butene to Isobutene Isomerization (Bimolecular) | 190 kJ/mol | 400 °C, H-SSZ-13 Zeolite | DFT | frontiersin.org |
| Isobutene to Isobutane Hydrogen Transfer | 203 kJ/mol | 400 °C, H-SSZ-13 Zeolite | DFT | frontiersin.org |
| Isobutane Dehydrogenation | 117 kJ/mol | - | Arrhenius (from experiment) | semanticscholar.org |
| Isobutane Thermal Cracking | 120 kJ/mol | - | Arrhenius (from experiment) | semanticscholar.org |
Vibrational Frequency Calculations and Spectroscopic Data Prediction
Theoretical calculations are widely used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. For Propane-1,1,1,3,3,3-d6, 2-methyl-, these calculations are particularly useful for understanding the profound changes in the spectrum upon deuteration.
The substitution of the six methyl hydrogens with deuterium atoms significantly alters the vibrational frequencies. Due to the increased mass of deuterium, the frequencies of vibrational modes involving the movement of these atoms (C-D modes) are shifted to lower wavenumbers compared to the corresponding C-H modes in the non-deuterated molecule. This effect is most pronounced for stretching vibrations. For typical alkanes, C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region. docbrown.info Computational studies on deuterated PAHs show that C-D stretching features are expected in the 4.4–4.7 µm region (approx. 2120-2270 cm⁻¹). researchgate.net
DFT and ab initio Hartree-Fock methods are commonly used to calculate harmonic and anharmonic vibrational frequencies. researchgate.net For small alkanes like butane, advanced methods such as the Vibrational Self-Consistent Field (VSCF) algorithm can be used to perform anharmonic calculations, which often provide better agreement with experimental spectra. uci.edu Theoretical studies comparing different computational methods (e.g., MP2 vs. B3LYP functional in DFT) have found that B3LYP can provide a better match to experimental anharmonic frequencies for hydrocarbons. uci.edu
Historical studies have provided detailed vibrational assignments for isobutane and isobutane-d1 based on experimental IR and Raman spectra. cdnsciencepub.com These assignments, consistent with the molecule's C₃ᵥ symmetry, serve as a benchmark for modern computational predictions. For example, in isobutane, C-H stretching and deformation vibrations are prominent, while the region from 1500 to 400 cm⁻¹ is considered the unique fingerprint region. docbrown.info In the deuterated molecule, not only do the C-D modes appear at lower frequencies, but coupling between different vibrational modes can also change, leading to shifts in skeletal and other modes not directly involving the substituted atoms. cdnsciencepub.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Molecule | Notes | Reference |
| C-H Stretching | 2975 - 2845 | Butane/Isobutane | Prominent absorption for alkanes. | docbrown.info |
| C-D Stretching | ~2270 - 2120 | Deuterated Aromatics | Predicted based on DFT calculations. | researchgate.net |
| C-H Deformation/Bending | 1470 - 1365 | Butane/Isobutane | Significant double peak in butane. | docbrown.info |
| C-C-C Skeletal Vibrations | 750 - 720 | Butane | Part of the fingerprint region. | docbrown.info |
Q & A
Q. What synthetic methodologies are recommended for preparing Propane-1,1,1,3,3,3-d6, 2-methyl- with high isotopic purity?
Deuterated compounds like Propane-1,1,1,3,3,3-d6 are typically synthesized via isotopic exchange reactions using deuterated reagents (e.g., D₂O or deuterated acids) or catalytic deuteration. For 2-methyl derivatives, selective deuteration at specific positions requires careful control of reaction conditions, such as temperature and catalyst choice (e.g., Pd/C or PtO₂). Post-synthesis purification via fractional distillation or chromatography ensures isotopic purity >99%, critical for NMR applications .
Q. Which analytical techniques are essential for characterizing isotopic purity and structural integrity?
- NMR Spectroscopy : ¹H NMR can confirm deuterium incorporation by observing signal suppression at deuterated positions. ²H NMR quantifies isotopic enrichment.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic patterns and molecular ion clusters. Gas chromatography-MS (GC-MS) is used for volatile derivatives.
- Infrared (IR) Spectroscopy : Validates functional groups and detects residual protons in deuterated positions .
Q. How can researchers mitigate spectral interference in deuterated solvents during NMR studies?
Propane-1,1,1,3,3,3-d6 is often employed as a solvent in NMR due to its minimal proton background. To resolve residual proton signals, use deuterium decoupling or solvent suppression techniques (e.g., presaturation). For 2-methyl derivatives, ensure complete deuteration of methyl groups to avoid splitting patterns that complicate analysis .
Advanced Research Questions
Q. What experimental designs are optimal for studying kinetic isotope effects (KIEs) in reactions involving Propane-1,1,1,3,3,3-d6?
KIEs are measured by comparing reaction rates of deuterated vs. non-deuterated analogs. Use stopped-flow spectroscopy or time-resolved GC-MS to track intermediates. For 2-methyl derivatives, isotopically labeled methyl groups allow probing steric and electronic effects in catalysis. Control experiments must account for solvent isotope effects and ensure consistent reaction conditions .
Q. How can contradictions in thermodynamic data (e.g., vapor pressure, enthalpy) be resolved for deuterated compounds?
Discrepancies often arise from impurities or measurement techniques. Cross-validate data using multiple methods:
Q. What crystallographic challenges arise in determining the structure of deuterated derivatives, and how are they addressed?
Deuterium’s low X-ray scattering power complicates crystallographic resolution. Neutron diffraction is preferred for precise deuterium positioning but requires large single crystals. Alternatively, isotopic substitution (e.g., replacing D with H) combined with DFT-optimized structures can infer deuterium placement. For 2-methyl derivatives, analyze π-π stacking and hydrogen-bonding networks to validate packing models .
Q. How does computational modeling (e.g., DFT) enhance the interpretation of spectroscopic data for deuterated compounds?
DFT calculations predict vibrational frequencies (IR/Raman), chemical shifts (NMR), and isotopic substitution effects. Compare computed vs. experimental ²H quadrupolar coupling constants to validate deuteration sites. For 2-methyl derivatives, molecular dynamics simulations assess conformational stability in solution .
Q. What strategies optimize the stability of Propane-1,1,1,3,3,3-d6 under varying experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds. Store under inert atmospheres (Ar/N₂) to prevent deuteration loss.
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; use amber glassware for light-sensitive reactions.
- Moisture Control : Karl Fischer titration ensures anhydrous conditions during synthesis .
Methodological Considerations
Q. How are deuterated analogs like Propane-1,1,1,3,3,3-d6 applied in metabolic tracing studies?
Isotopic labeling enables tracking of metabolic pathways via LC-MS or isotope ratio mass spectrometry (IRMS). For 2-methyl derivatives, deuterated methyl groups trace methylation dynamics in biomolecules (e.g., lipids, DNA). Ensure biological compatibility by testing cytotoxicity and isotopic leakage in cell cultures .
Q. What protocols validate synthetic routes for scale-up without compromising isotopic purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
